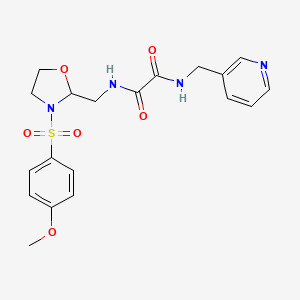

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6S/c1-28-15-4-6-16(7-5-15)30(26,27)23-9-10-29-17(23)13-22-19(25)18(24)21-12-14-3-2-8-20-11-14/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHPPCPISVFCMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Molecular Characteristics

The compound features a unique molecular structure characterized by the presence of an oxazolidinone ring and an oxalamide moiety. The sulfonyl group attached to the oxazolidine enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O5S |

| Molecular Weight | 398.45 g/mol |

| CAS Number | Not specified |

Structural Components

- Oxazolidinone Ring : Known for its antibacterial properties, this structure is crucial for the compound's interaction with ribosomal targets.

- Pyridinylmethyl Group : This moiety may enhance the compound's binding affinity to specific biological targets.

Antimicrobial Properties

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria. The oxazolidinone structure is known to inhibit protein synthesis in bacteria, making it a candidate for treating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

Recent studies have shown that related compounds exhibit significant antibacterial activity:

- Compound : Oxazolidinone derivatives

- Target : MRSA

- Efficacy : In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating strong antibacterial potential.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Inhibition of Protein Synthesis : The oxazolidinone moiety disrupts bacterial ribosome function.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.

Comparative Analysis with Other Compounds

A comparative analysis highlights the unique biological profile of N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide against similar compounds.

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(3-(4-methoxyphenyl)sulfonyl)oxazolidinone | Antimicrobial | Similar structural features |

| N1-(3-(4-fluorophenyl)sulfonyl)oxazolidinone | Anticancer | Different aromatic substitution |

| N1-(3-(4-dimethylamino)phenyl)oxalamide | Histone deacetylase inhibitor | Anticancer properties |

Synthesis and Reaction Conditions

The synthesis of N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves several steps:

- Preparation of the Oxazolidinone Ring : Cyclization of amino alcohols with carbonyl compounds.

- Sulfonation : Introduction of the 4-methoxyphenyl sulfonyl group via sulfonylation reactions.

- Coupling Reaction : Final coupling with pyridin-3-ylmethyl oxalamide using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with oxazolidine structures exhibit significant antimicrobial properties. N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that it may possess activity against Gram-positive bacteria, similar to other oxazolidine derivatives, which are known for their role as antibiotics.

Anticancer Potential

There is growing interest in the anticancer applications of oxazolidine derivatives. Some studies have demonstrated that modifications in the oxazolidine structure can lead to enhanced cytotoxicity against cancer cell lines. The specific functional groups present in N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, allowing for the synthesis of more complex molecules. Its ability to act as a building block for other compounds makes it valuable in the development of new pharmaceuticals .

Drug Development

The unique properties of N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide position it as a candidate for further drug development. Its structural features can be modified to enhance potency and selectivity towards specific biological targets, making it an important compound in the search for new therapeutic agents .

Case Study 1: Antibacterial Evaluation

A study conducted on oxazolidine derivatives showed that certain modifications led to increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide could exhibit lower minimum inhibitory concentrations (MICs), suggesting potential as effective antibacterial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of oxazolidine derivatives on various cancer cell lines. Compounds with structural similarities to N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide demonstrated significant cytotoxicity, indicating their potential use in cancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Key Insights

Structural Diversity :

- The target compound’s sulfonylated oxazolidine distinguishes it from ’s thiazole-pyrrolidine hybrids, which exhibit anti-HIV activity . Sulfonyl groups may improve metabolic stability compared to acetylated (e.g., compound 13) or hydroxylated analogs.

- Pyridin-3-ylmethyl vs. pyridin-2-yl (): The 3-position may enhance steric accessibility for target binding compared to the 2-position, though this requires validation .

’s methoxyphenethyl-oxalamides (e.g., compound 16) modulate cytochrome P450 enzymes, highlighting substituent-dependent pharmacological versatility .

Physicochemical Properties :

- The 4-methoxyphenylsulfonyl group likely increases water solubility compared to ’s lipophilic 4-chlorophenyl derivatives.

- Synthesis Yields : ’s compounds show yields of 36–53%, while reports 35–52%, suggesting similar synthetic challenges for complex oxalamides .

Applications :

- Unlike fragrance/flavor-oriented oxalamides (), the target compound’s structure aligns more with pharmaceutical applications, akin to ’s antiviral agents .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via multi-step organic reactions, including sulfonylation of oxazolidine intermediates followed by oxalamide coupling. Key steps involve:

- Sulfonylation: Reacting 4-methoxyphenylsulfonyl chloride with an oxazolidin-2-ylmethyl precursor under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Oxalamide Formation: Coupling the sulfonylated intermediate with pyridin-3-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .

Optimization Tips: - Use controlled temperatures (0–5°C for sulfonylation, room temperature for coupling).

- Monitor reaction progress via TLC or LC-MS to minimize byproducts .

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight (e.g., [M+H]+ detected via APCI+ mode) and purity (>90% by HPLC) .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the compound's binding interactions with biological targets like orexin receptors?

Methodological Answer:

- Mutagenesis Studies: Replace key residues (e.g., Trp45.54, Tyr5.38) in orexin receptors to assess binding affinity changes via radioligand displacement assays (e.g., [3H]almorexant competition) .

- Molecular Dynamics Simulations: Model the compound within the receptor’s binding pocket using β2-adrenergic-based templates to identify critical hydrophobic/aromatic interactions (e.g., with Phe5.42, His7.39) .

- Calcium Flux Assays: Measure intracellular Ca²⁺ responses in OX1/OX2-expressing HEK293 cells to evaluate functional antagonism .

Q. What strategies address stereochemical challenges in synthesizing the oxazolidine and oxalamide moieties?

Methodological Answer:

- Chiral Resolution: Use chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonylation to control stereochemistry .

- Dynamic NMR: Characterize diastereomeric mixtures at elevated temperatures (e.g., 50°C in DMSO-d6) to resolve overlapping signals .

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-based) for enantioselective formation of the oxazolidine ring .

Q. How should structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Systematic Substituent Variation: Modify the 4-methoxyphenylsulfonyl group (e.g., replace methoxy with ethoxy, halogenate the phenyl ring) and assess antiviral or receptor-binding activity .

- Bioisosteric Replacement: Substitute the pyridinylmethyl group with thiazole or imidazole rings to enhance solubility or target affinity .

- Pharmacophore Mapping: Use docking studies to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions for activity .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Meta-Analysis: Pool data from multiple assays (e.g., HIV entry inhibition vs. orexin antagonism) to identify context-dependent activity .

- Orthogonal Assays: Confirm antiviral activity with plaque reduction neutralization tests (PRNT) alongside receptor-binding assays .

- Control for Purity: Re-test the compound after rigorous purification (e.g., preparative HPLC) to exclude batch-specific impurities as confounding factors .

Q. What in silico methods predict the compound's ADMET properties?

Methodological Answer:

- QSAR Models: Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular Dynamics: Simulate plasma protein binding (e.g., with human serum albumin) to predict bioavailability .

- Toxicity Prediction: Apply DEREK or ProTox-II to flag potential hepatotoxicity risks from the sulfonyl group .

Q. How can bioassays be developed for functional characterization in disease models?

Methodological Answer:

- HIV Entry Inhibition: Use pseudotyped virus assays with TZM-bl cells, monitoring luciferase activity as a proxy for viral fusion .

- Sleep-Wake Cycle Studies: Administer the compound in rodent models (e.g., EEG/EMG recordings) to assess orexin-mediated arousal modulation .

- Dose-Response Analysis: Calculate EC50/IC50 values using nonlinear regression (e.g., GraphPad Prism) for potency comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.